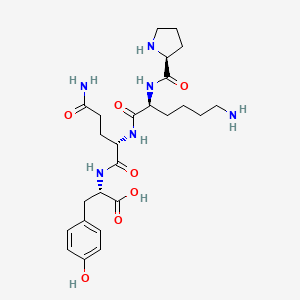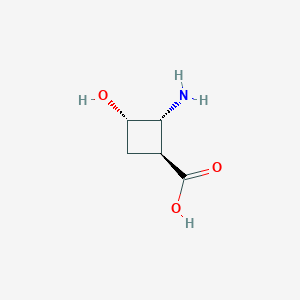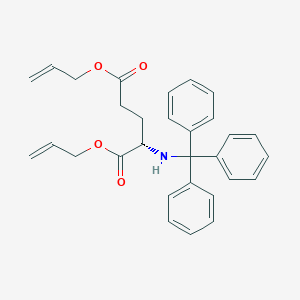![molecular formula C8H14N2O4 B14247910 (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid CAS No. 400871-55-8](/img/structure/B14247910.png)
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to the L-glutamic acid backbone. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid typically involves the reaction of L-glutamic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired (E)-isomer. One common method involves the use of a dehydrating agent to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N-[(Dimethylamino)methylidene]-L-glutamic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Methyl-D-glutamic acid
- N,N-Dimethyl-L-glutamic acid
- N,N-Dimethylglycine
Uniqueness
(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid is unique due to its specific (E)-configuration and the presence of the dimethylamino group. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds. The specific arrangement of atoms allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
400871-55-8 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
(2S)-2-(dimethylaminomethylideneamino)pentanedioic acid |
InChI |
InChI=1S/C8H14N2O4/c1-10(2)5-9-6(8(13)14)3-4-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChIキー |
QNGSFZLFPICWEU-LURJTMIESA-N |
異性体SMILES |
CN(C)C=N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CN(C)C=NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
